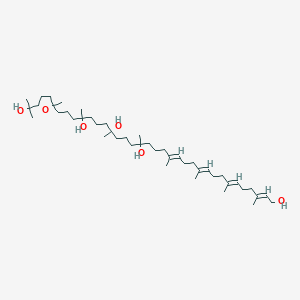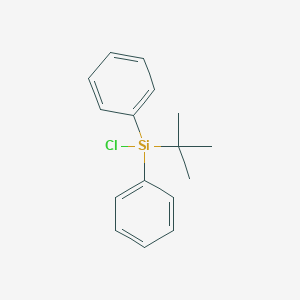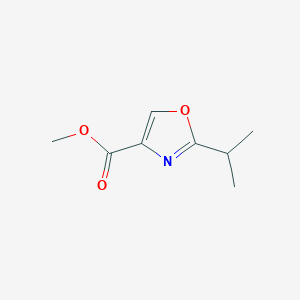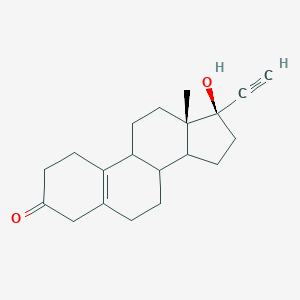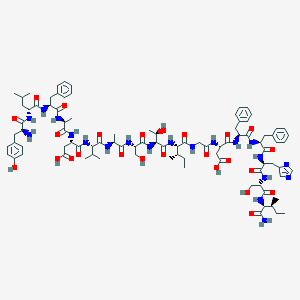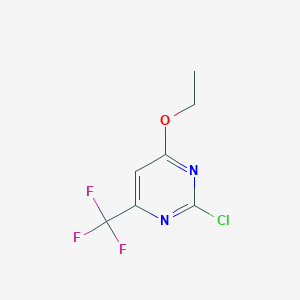
2-Chloro-4-ethoxy-6-(trifluoromethyl)pyrimidine
Descripción general
Descripción
2-Chloro-4-ethoxy-6-(trifluoromethyl)pyrimidine is a chemical compound that belongs to the class of organic compounds known as pyrimidines. Pyrimidines are heterocyclic aromatic compounds that contain a six-membered ring with two nitrogen atoms at positions 1 and 3 of the ring. The specific compound of interest has a chloro group at position 2, an ethoxy group at position 4, and a trifluoromethyl group at position 6 of the pyrimidine ring.
Synthesis Analysis
The synthesis of pyrimidine derivatives often involves the reaction of various substituted pyrimidines with different reagents to introduce additional functional groups. For instance, the synthesis of 4-trifluoro(chloro)-2-(5-hydroxy-5-trifluoro(chloro)methyl-4,5-dihydro-1H-pyrazol-1-yl]-pyrimidines is achieved through the reaction of 4-alkoxy-1,1,1-trifluoro(chloro)-alk-3-en-2-ones with 6-trifluoro(chloro)methyl-2-hydrazine pyrimidines . Another method involves the conversion of 2-ethoxycarbonyl-3-isothiocyanatopyridine into pyrido[3,2-d]pyrimidine derivatives . These methods highlight the versatility of pyrimidine chemistry in synthesizing various substituted derivatives.
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives can be determined using techniques such as X-ray diffraction. For example, the molecular structures of substituted [4-(2,2,2-trifluoroethoxy)-2-pyridinyl]-methylthio-imidazoles and -pyrimidines were confirmed by single-crystal X-ray diffraction analyses . The study of the structures of 2-amino-4-methyl-6-chloropyrimidine and 2-amino-4,6-dichloropyrimidine by X-ray methods revealed that the molecules are based on planar six-membered rings with significant double-bond character in the C-C and C-N bonds .
Chemical Reactions Analysis
Pyrimidine derivatives can undergo various chemical reactions, including nucleophilic substitutions and coupling reactions. For instance, 2-chloro-4-(3-nitrophenoxy)-6-(thiophen-2-yl) pyrimidine, an important intermediate in anticancer drug synthesis, is prepared from 2,4,6-trichloropyrimidine through such reactions . Chlorination reactions are also common, as seen in the synthesis of 5-chloro-6-(perfluoroalkyl)-5-(p-toluenesulfonyl)pyrimidine-2,4(3H,5H)-diones .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives are influenced by the substituents on the pyrimidine ring. These properties can include solubility, melting point, and reactivity. For example, the introduction of a trifluoromethyl group can increase the compound's lipophilicity, potentially affecting its biological activity . The presence of halogen substituents, such as chlorine, can also affect the compound's reactivity in further chemical transformations .
Aplicaciones Científicas De Investigación
1. Agrochemical Industry
- Summary of Application : 2-Chloro-4-ethoxy-6-(trifluoromethyl)pyrimidine is used in the synthesis of trifluoromethylpyridines, which are key structural motifs in active agrochemical ingredients . The major use of these derivatives is in the protection of crops from pests .
- Methods of Application : The synthesis involves a vapor-phase reaction . The number of chlorine atoms introduced to the pyridine ring can be controlled .
- Results or Outcomes : More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names . The presence of fluorine and pyridine structure results in superior pest control properties when compared to traditional phenyl-containing insecticides .
2. Pharmaceutical Industry
- Summary of Application : Trifluoromethylpyridines, synthesized using 2-Chloro-4-ethoxy-6-(trifluoromethyl)pyrimidine, are used in the pharmaceutical and veterinary industries . Five pharmaceutical and two veterinary products containing the trifluoromethylpyridine moiety have been granted market approval .
- Methods of Application : The synthesis involves a vapor-phase reaction . The number of chlorine atoms introduced to the pyridine ring can be controlled .
- Results or Outcomes : Many candidates are currently undergoing clinical trials . The biological activities of trifluoromethylpyridine derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
3. Anti-Inflammatory Research
- Summary of Application : Pyrimidines, including 2-Chloro-4-ethoxy-6-(trifluoromethyl)pyrimidine, display a range of pharmacological effects including anti-inflammatory activities .
- Methods of Application : The synthesis of pyrimidines is described in numerous methods .
- Results or Outcomes : Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects . Detailed structure-activity relationship (SAR) analysis provides clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .
4. Interfacial Interaction Studies
- Summary of Application : 2-Chloro-4-(trifluoromethyl)pyrimidine may be used to investigate the effect of chemical substitutions on the interfacial interactions of pyrimidines with the phospholipid-mimic immobilized-artificial-membrane (IAM) chromatographic stationary phase .
- Methods of Application : The methods of application or experimental procedures are not specified in the source .
- Results or Outcomes : The results or outcomes obtained are not specified in the source .
5. Functional Materials
- Summary of Application : Many recent advances in the functional materials field have been made possible by the development of organic compounds containing fluorine, including 2-Chloro-4-ethoxy-6-(trifluoromethyl)pyrimidine .
- Methods of Application : The synthesis involves a vapor-phase reaction . The number of chlorine atoms introduced to the pyridine ring can be controlled .
- Results or Outcomes : The effects of fluorine and fluorine-containing moieties on the biological activities and physical properties of compounds have earned fluorine a unique place in the arsenal of the discovery chemist .
6. Crop Protection
- Summary of Application : Trifluoromethylpyridine (TFMP) and its intermediates, including 2-Chloro-4-ethoxy-6-(trifluoromethyl)pyrimidine, have gained a fundamental role as key structural ingredients for the development of many agrochemical compounds .
- Methods of Application : The synthesis involves direct chlorination and fluorination of 3-picoline and followed by aromatic nuclear chlorination of the pyridine ring .
- Results or Outcomes : With the global population rapidly expanding, agrochemicals are in increasing demand to maintain crop production . In addition, the agricultural research community faces the challenge of producing pesticides that not only prevent crop losses caused by parasites, but also protect human populations from the spread of diseases such as malaria, dengue fever, or the Zika virus, all of which are carried by mosquitoes .
7. Interfacial Interaction Studies
- Summary of Application : 2-Chloro-4-(trifluoromethyl)pyrimidine may be used to investigate the effect of chemical substitutions on the interfacial interactions of pyrimidines with the phospholipid-mimic immobilized-artificial-membrane (IAM) chromatographic stationary phase .
- Methods of Application : The methods of application or experimental procedures are not specified in the source .
- Results or Outcomes : The results or outcomes obtained are not specified in the source .
8. Crop Protection
- Summary of Application : Trifluoromethylpyridine (TFMP) and its intermediates, including 2-Chloro-4-ethoxy-6-(trifluoromethyl)pyrimidine, have gained a fundamental role as key structural ingredients for the development of many agrochemical compounds . With the global population rapidly expanding, agrochemicals are in increasing demand to maintain crop production . In addition, the agricultural research community faces the challenge of producing pesticides that not only prevent crop losses caused by parasites, but also protect human populations from the spread of diseases such as malaria, dengue fever, or the Zika virus, all of which are carried by mosquitoes .
- Methods of Application : The synthesis of TFMP intermediates is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block . Whether TFMP intermediates are manufactured using the direct fluorination method or the building-block method, depends largely on the identity of the desired target compound .
- Results or Outcomes : The demand for TFMP derivatives has been increasing steadily in the last 30 years . In the crop protection industry, more than 50% of the pesticides launched in the last two decades have been fluorinated .
Direcciones Futuras
Trifluoromethylpyridines, a related class of compounds, are key structural motifs in active agrochemical and pharmaceutical ingredients. With the increasing demand for these compounds, the development of fluorinated organic chemicals is becoming an increasingly important research topic . It is expected that many novel applications of these compounds will be discovered in the future .
Propiedades
IUPAC Name |
2-chloro-4-ethoxy-6-(trifluoromethyl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClF3N2O/c1-2-14-5-3-4(7(9,10)11)12-6(8)13-5/h3H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCABPHJLFXMGTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=NC(=C1)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClF3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-ethoxy-6-(trifluoromethyl)pyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



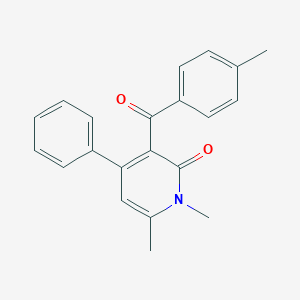
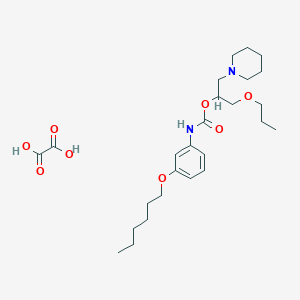
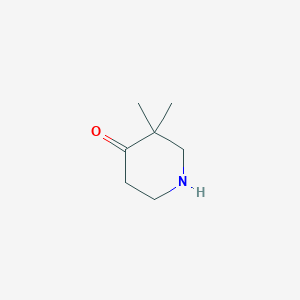
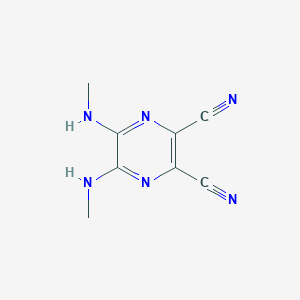
![3-[3-[[2-[[5-(2-Carboxyethyl)-2-hydroxyphenyl]methyl-(carboxymethyl)amino]ethyl-(carboxymethyl)amino]methyl]-4-hydroxyphenyl]propanoic acid](/img/structure/B126134.png)
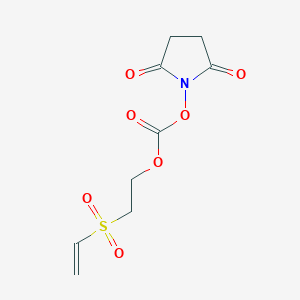
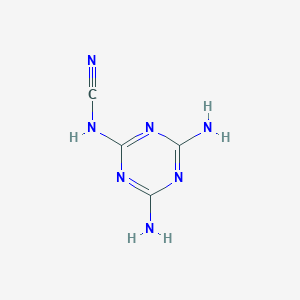
![3',6'-Bis(dimethylamino)-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carboxylic acid](/img/structure/B126143.png)
